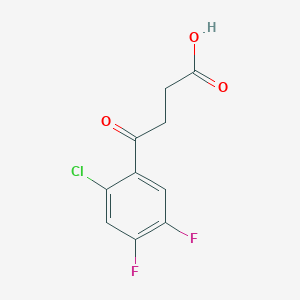

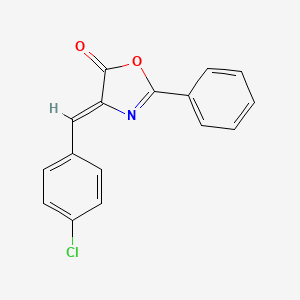

(Z)-4-(4-Chlorobenzylidene)-2-phenyloxazol-5(4H)-one

説明

Indole derivatives are known to have multifunctional drug properties. They have been synthesized and tested for their radical-scavenging ability. Arylidene-1H-indole-2-carbohydrazones showed different extents of antioxidant activity in DPPH, FRAP, and ORAC assays .

Synthesis Analysis

The target hydrazones were synthesized from 1H-Indole-2-carboxylic acid which was converted into an ethyl ester. The ethanolic solution of the intermediate and hydrazine hydrate was refluxed to achieve 1H-Indole-2-carbohydrazide .Molecular Structure Analysis

The molecular structure of these compounds is influenced by the number and position of hydroxyl groups on the arylidene moiety as well as the presence of methoxy or 4-(diethylamino) group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds involve the conversion of 1H-Indole-2-carboxylic acid into an ethyl ester and the subsequent reaction with hydrazine hydrate .科学的研究の応用

Crystallography and Computational Analysis

- A derivative of (Z)-4-(4-Chlorobenzylidene)-2-phenyloxazol-5(4H)-one, namely CBBTZ, was characterized using X-ray single crystal diffraction, NMR spectra, and theoretical investigations. This study provides insights into the molecular structure and intermolecular interactions, crucial for understanding its properties and potential applications in various scientific fields (Khelloul et al., 2016).

Synthesis and Educational Applications

- The synthesis process of a potent immunomodulator and tyrosinase inhibitor, which is a related compound of (Z)-4-(4-Chlorobenzylidene)-2-phenyloxazol-5(4H)-one, is described as a practical experiment for upper-division undergraduate organic chemistry courses. This highlights the compound's role in facilitating educational laboratory experiences (Rodrigues et al., 2015).

Friedel-Crafts Reactions

- A study discussed the transformation of Z-4-(Naphth-2-ylmethylene)-2-phenyloxazol-5(4H)-one into corresponding perchlorate salts, leading to novel derivatives through Friedel-Crafts reactions. This demonstrates the compound's utility in synthetic organic chemistry for creating novel derivatives (Mahmoud et al., 2013).

Optical Properties

- A study on 4-substituted benzylidene-2-phenyl-5-oxazolones, including a compound similar to (Z)-4-(4-Chlorobenzylidene)-2-phenyloxazol-5(4H)-one, focused on their synthesis and nonlinear optical properties. This research is significant in the field of photonics and electronics, showcasing the compound's potential in these areas (Murthy et al., 2010).

Photostimulated Heterolysis

- The irradiation of similar compounds to (Z)-4-(4-Chlorobenzylidene)-2-phenyloxazol-5(4H)-one was found to lead to heterolytic cleavage, indicating potential applications in photochemical studies and development of light-sensitive materials (Sakurai et al., 2002).

Ionic Liquid Medium Synthesis

- An environmentally friendly synthesis method using ionic liquid medium demonstrates the compound's role in green chemistry, contributing to the development of more sustainable chemical processes (Rani & Kumari, 2020).

Antimicrobial Activity

- Schiff’s bases derived from 4-Chlorobenzylidene-2-methyl-(4H)-oxazol-5-one showed antimicrobial activities against various strains of bacteria, molds, and yeasts, underlining its potential in developing new antimicrobial agents (Nguyen et al., 2019).

将来の方向性

特性

IUPAC Name |

(4Z)-4-[(4-chlorophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClNO2/c17-13-8-6-11(7-9-13)10-14-16(19)20-15(18-14)12-4-2-1-3-5-12/h1-10H/b14-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKMDOGQJFLVZEJ-UVTDQMKNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)Cl)C(=O)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=N/C(=C\C3=CC=C(C=C3)Cl)/C(=O)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-4-(4-Chlorobenzylidene)-2-phenyloxazol-5(4H)-one | |

CAS RN |

15601-44-2 | |

| Record name | NSC73772 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73772 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

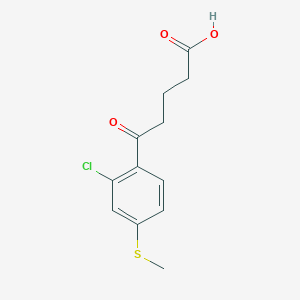

![8-[2-Chloro-4-(methylthio)phenyl]-8-oxooctanoic acid](/img/structure/B3023941.png)